3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a benzo[b]thiophene core, a pyrrolidin-1-ylsulfonyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the 3-chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the pyrrolidin-1-ylsulfonyl group: This step involves the reaction of the benzo[b]thiophene derivative with pyrrolidine and sulfonyl chloride under basic conditions.
Formation of the carbamothioyl linkage: This can be achieved by reacting the intermediate with isothiocyanates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide: shares structural similarities with other benzo[b]thiophene derivatives and sulfonyl-containing compounds.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are known for their biological activity.
Uniqueness
- The unique combination of the benzo[b]thiophene core, pyrrolidin-1-ylsulfonyl group, and carbamothioyl linkage gives this compound distinct chemical and biological properties.
- Its potential applications in medicinal chemistry and biological studies make it a valuable compound for further research.
Properties
IUPAC Name |
3-chloro-N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S3/c21-17-15-5-1-2-6-16(15)29-18(17)19(25)23-20(28)22-13-7-9-14(10-8-13)30(26,27)24-11-3-4-12-24/h1-2,5-10H,3-4,11-12H2,(H2,22,23,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQJKLNETSXEJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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